molecular formula C8H4ClN5 B603170 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile CAS No. 1807982-63-3

2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile

Cat. No.: B603170
CAS No.: 1807982-63-3
M. Wt: 205.6g/mol
InChI Key: JXDACTZFNALPNW-UHFFFAOYSA-N
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Description

2-(3-Chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile is a versatile chemical building block primarily used in pharmaceutical research and development. This heterocyclic compound features a chlorinated 1,2,4-triazole ring linked to a cyanopyridine moiety, a structural motif common in bioactive molecules . Researchers utilize this compound as a key intermediate in synthesizing potential therapeutic agents, particularly in oncology. Recent studies highlight similar 1,2,4-triazole-pyridine hybrids demonstrating significant anticancer activity, with some derivatives functioning as kinase inhibitors or targeting other enzymatic pathways relevant to cancer proliferation . The chlorotriazole group serves as a reactive handle for further synthetic modification through nucleophilic substitution reactions, allowing medicinal chemists to create diverse compound libraries for structure-activity relationship studies . The electron-withdrawing nitrile group enhances the compound's metabolic stability and influences its electronic properties, which can be crucial for target binding . This building block is particularly valuable for designing molecules that mimic established drug scaffolds, with research indicating similar structures can exhibit inhibitory effects against various cancer cell lines . As with all specialized research chemicals, proper handling procedures should be followed, including the use of personal protective equipment and working in a well-ventilated area. This product is intended for research purposes only in laboratory settings and is not for diagnostic, therapeutic, or human use. Researchers can employ this compound in various synthetic applications, including metal-catalyzed cross-couplings, further heterocycle formation, or as a precursor for more complex molecular architectures in drug discovery programs .

Properties

IUPAC Name

2-(3-chloro-1,2,4-triazol-1-yl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN5/c9-8-12-5-14(13-8)7-3-6(4-10)1-2-11-7/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDACTZFNALPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)N2C=NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselectivity in Triazole Formation

The 1,2,4-triazole ring can form regioisomers depending on the substitution pattern. Using DMF as a solvent and sodium methylate as a base favors the 1,3,4-regioisomer due to electronic stabilization of the transition state. Nuclear magnetic resonance (NMR) analysis (e.g., δ 8.37 ppm for triazole protons) confirms regiochemical fidelity.

Cyanide Group Stability

The pyridine-4-carbonitrile group is susceptible to hydrolysis under acidic or aqueous conditions. Anhydrous solvents (e.g., methanol, DMF) and inert atmospheres (N₂/Ar) are critical to prevent nitrile degradation.

Chlorination Efficiency

Direct chlorination methods face limitations in selectivity. NCS in dichloromethane at 0°C achieves 70% conversion with minimal di-chlorination, whereas POCl₃ requires stoichiometric pyridine to scavenge HCl.

Industrial-Scale Adaptations

The hydrazide cyclization route is favored for scalability due to:

  • High Atom Economy : Minimal by-product formation.

  • Recyclable Solvents : Methanol and DMF recovery via distillation.

  • Crystalline Intermediates : Facilitate purification via filtration.

Example protocol:

  • Suspend 4-cyanopyridine-N-oxide (5.00 g) in methanol (40 mL).

  • Add sodium methylate (22.4 mg) and stir at 40°C for 2 hours.

  • Introduce isonicotinic acid hydrazide (5.71 g) , stir for 4 hours.

  • Isolate intermediate 3 via filtration (yield: 9.60 g).

  • Cyclize with dimethylcarbamoyl chloride (9.20 g) and NaCN (2.48 g) in DMF.

  • Purify via aqueous work-up to obtain the target compound (yield: 82%) .

Chemical Reactions Analysis

2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the triazole ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a catalyst.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Mechanism of Action

The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of cancer cells or pathogens. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to its biological activity .

Comparison with Similar Compounds

Similar compounds to 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile include other triazole-containing heterocycles such as:

    1,2,4-Triazole: A simple triazole ring without additional substituents.

    3-chloro-1H-1,2,4-triazole: The triazole ring with a chlorine substituent but without the pyridine ring.

    4-cyanopyridine: The pyridine ring with a cyano group but without the triazole ring.

The uniqueness of this compound lies in its combined triazole and pyridine rings, which confer distinct chemical and biological properties .

Biological Activity

The compound 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile is a heterocyclic compound that combines both triazole and pyridine moieties. This unique structure allows it to exhibit a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula: C8_8H4_4ClN5_5
  • Molecular Weight: 197.6 g/mol

Structural Features

The compound consists of:

  • A triazole ring (3-chloro-1H-1,2,4-triazole)
  • A pyridine ring (pyridine-4-carbonitrile)

This combination contributes to its potential interactions with various biological targets.

This compound has been shown to interact with multiple enzymes and proteins:

  • Aromatase Inhibition: It inhibits aromatase, an enzyme crucial for estrogen biosynthesis, which is significant in hormone-dependent cancers such as breast cancer.

Cellular Effects

The compound influences various cellular processes:

  • Cell Signaling Modulation: It modulates cell signaling pathways that are critical for cell proliferation and survival.
  • Gene Expression Regulation: Alters the expression of genes involved in cell cycle regulation and apoptosis.

The molecular mechanism involves binding to specific enzymes and proteins, leading to their inhibition or activation. This interaction can disrupt normal cellular functions, contributing to its anticancer properties.

Anticancer Activity

Research has demonstrated the compound's efficacy against various cancer cell lines:

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)8.2
A549 (lung cancer)12.3
PC3 (prostate cancer)9.7

These results indicate that this compound exhibits significant cytotoxic effects across different types of cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory activity:

  • Cyclooxygenase Inhibition: It inhibits COX enzymes involved in the inflammatory response. Preliminary studies reported IC50_{50} values against COX-1 and COX-2 enzymes ranging from 19 to 42 µM .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications at different positions on the triazole or pyridine rings can enhance potency and selectivity against specific targets .

Q & A

Q. What are the common synthetic routes for 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the reactivity of triazole-forming precursors. For example:

  • Step 1: React a pyridine-4-carbonitrile derivative (e.g., 5-azido-1H-pyrazole-4-carbonitrile) with a chloro-substituted alkyne in a THF/water solvent system.
  • Step 2: Use CuSO₄ and sodium ascorbate as catalytic systems to facilitate the cycloaddition at 50°C for 16–24 hours .
  • Purification: Flash chromatography (cyclohexane/ethyl acetate gradient) yields the product with ~66–88% efficiency, confirmed by TLC and melting point analysis .

Q. How is the structural integrity of this compound validated?

Key analytical techniques include:

  • NMR spectroscopy: ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) confirm substituent positions. For related triazole-pyridine hybrids, aromatic protons appear at δ 8.0–9.2 ppm, while the cyano group is inferred via carbon shifts (~112–119 ppm) .
  • Mass spectrometry: High-resolution EI-MS confirms molecular weight (e.g., calculated vs. observed m/z for C₈H₄ClN₅: 205.0154 vs. 205.0157) .
  • IR spectroscopy: A strong absorption band ~2230–2242 cm⁻¹ confirms the nitrile group .

Q. What are the primary research applications of this compound?

The chloro-triazole and pyridine-carbonitrile motifs suggest roles in:

  • Medicinal chemistry: As a precursor for antifungal agents (similar to triazole-based fungicides like tebuconazole) .
  • Material science: As a ligand in coordination polymers due to its nitrogen-rich heterocyclic structure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst optimization: Adjust Cu(I) catalyst loading (0.2–0.5 equiv) to minimize side reactions. Sodium ascorbate (1 equiv) is critical for reducing Cu(II) to active Cu(I) .
  • Solvent systems: Test alternative polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of azide intermediates.
  • Temperature control: Lower temperatures (e.g., 40°C) may reduce decomposition, while longer reaction times (24–48 hours) improve conversion for sterically hindered substrates .

Q. How can computational methods aid in studying this compound’s reactivity?

  • DFT calculations: Predict regioselectivity in triazole formation (1,4- vs. 1,5-regioisomers) by modeling transition states of azide-alkyne cycloaddition.
  • Docking studies: Screen against fungal CYP51 enzymes (target of triazole antifungals) to assess binding affinity and guide structural modifications .

Q. How should researchers address contradictions in spectral data?

  • Solvent effects: NMR chemical shifts vary with solvent (e.g., DMSO-d₆ vs. CDCl₃). Always report solvent and reference peaks.
  • Impurity interference: Use HPLC-MS to detect by-products (e.g., unreacted azide or alkyne). Cross-validate with 2D NMR (COSY, HSQC) for ambiguous signals .

Q. What methodologies are used to evaluate its biological activity?

  • Antifungal assays: Minimum inhibitory concentration (MIC) tests against Candida albicans or Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines) .
  • Enzyme inhibition: CYP51 inhibition assays with spectrophotometric detection of lanosterol 14α-demethylase activity .

Q. How can stability issues during storage be mitigated?

  • Light sensitivity: Store in amber vials at –20°C under inert gas (N₂/Ar).
  • Hydrolytic stability: Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC to detect nitrile hydrolysis to carboxylic acid derivatives .

Methodological Best Practices

Q. What safety protocols are essential during synthesis?

  • Azide handling: Use blast shields and avoid grinding azide salts (risk of explosion).
  • Chlorinated solvents: Perform reactions in a fume hood; methylene chloride requires strict waste disposal .

Q. How can structure-activity relationships (SAR) be explored?

  • Analog synthesis: Replace the chloro group with bromo or methyl substituents to assess electronic effects.
  • Bioisosteric swaps: Substitute pyridine with pyrimidine or the nitrile with a tetrazole to modulate bioavailability .

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